molecular formula C12H17BrClNO B13453125 4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride

4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride

Cat. No.: B13453125
M. Wt: 306.62 g/mol
InChI Key: KKHWVNNUVPMBFT-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is reacted with piperidine under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperidine hydrochloride: Similar structure but lacks the bromine atom.

    4-(3-Bromophenoxy)piperidine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

4-(3-Bromo-4-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities.

Properties

Molecular Formula

C12H17BrClNO

Molecular Weight

306.62 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16BrNO.ClH/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H

InChI Key

KKHWVNNUVPMBFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)Br.Cl

Origin of Product

United States

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